

6-Chloro-7-methyl-1H-indole: Physicochemical Profile & Synthetic Utility

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Compound of Interest

Compound Name: 6-Chloro-7-methyl-1H-indole

CAS No.: 57817-09-1

Cat. No.: B1366917

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Executive Summary

6-Chloro-7-methyl-1H-indole (CAS: 57817-09-1) represents a privileged scaffold in modern medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) landscape. [1][2] With a molecular weight of 165.62 g/mol, it serves as a high-value "fragment" that adheres strictly to Congreve's Rule of 3 and Lipinski's Rule of 5, offering significant vectors for elaboration without rapidly exceeding molecular mass thresholds.

This guide dissects the compound's critical physicochemical properties, outlines the most robust synthetic routes (specifically the Bartoli Indole Synthesis), and analyzes its strategic utility in designing metabolically stable kinase inhibitors and receptor modulators.

Physicochemical Architecture

Understanding the precise molecular metrics of this scaffold is the first step in rational drug design. The 7-methyl substituent provides a critical "metabolic block," protecting the indole ring from oxidative metabolism, while the 6-chloro group serves as a versatile handle for palladium-catalyzed cross-coupling.[1][2]

Table 1: Core Physicochemical Data[1][2]

Property	Value	Contextual Significance
Molecular Formula		Core stoichiometry.[1][2]
Molecular Weight	165.62 g/mol	Ideal for FBDD; allows addition of ~330 Da while staying <500 Da.
Exact Mass	165.0345	Critical for high-resolution Mass Spectrometry (HRMS) validation.[1][2]
CAS Number	57817-09-1	Unique identifier for sourcing and regulatory checks.[1][2]
ClogP (Predicted)	~3.1	Moderate lipophilicity; suggests good membrane permeability.
H-Bond Donors	1 (NH)	Key interaction point for hinge-binding in kinases.[1][2]
H-Bond Acceptors	0	The nitrogen lone pair is delocalized; non-basic.[1][2]
Topological Polar Surface Area	15.8 Å ²	Excellent range for blood-brain barrier (BBB) penetration.[1][2]

Synthetic Methodologies

The synthesis of 7-substituted indoles is historically challenging due to the steric hindrance at the 7-position.[2] Classical methods like the Fischer Indole Synthesis often fail or yield regioisomeric mixtures when applied to this substitution pattern.

The Gold Standard: Bartoli Indole Synthesis

For **6-chloro-7-methyl-1H-indole**, the Bartoli Indole Synthesis is the method of choice.[1][2][3] It utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[2][3][4][5][6]

This route is preferred because the ortho-substitution (the methyl group) actually facilitates the necessary [3,3]-sigmatropic rearrangement rather than hindering it.[1]

Reaction Logic & Retrosynthesis

- Target: **6-Chloro-7-methyl-1H-indole**[7]
- Precursor: 2-Nitro-3-chlorotoluene (1-nitro-2-methyl-3-chlorobenzene)[1][2]
- Reagent: Vinylmagnesium bromide (3-4 equivalents)[1][2]
- Mechanism: Reductive cyclization via a nitroso intermediate.[2][4]

Step-by-Step Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive organometallic chemistry.

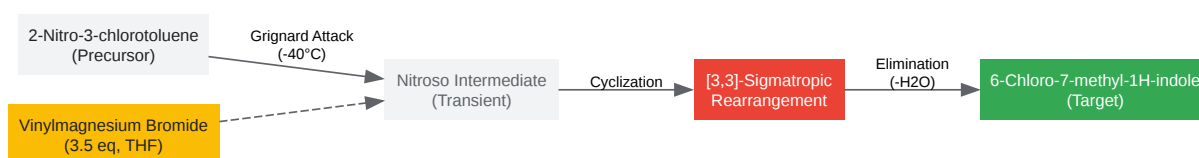
- Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 2-nitro-3-chlorotoluene (1.0 eq) and anhydrous THF (0.2 M concentration).[1][2]
- Temperature Control (Critical): Cool the solution to -40°C .
 - Expert Insight: Do not cool to -78°C . The reaction requires specific activation energy to initiate the attack on the nitro group.[2] Conversely, temperatures above -20°C promote polymerization of the vinyl Grignard.[2]
- Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise over 30 minutes.
 - Observation: The solution will turn deep red/brown, indicating the formation of the nitroso-magnesium complex.[2]
- Reaction Maintenance: Stir at -40°C for 45 minutes, then allow to warm slowly to -20°C over 1 hour.
- Quench: Pour the reaction mixture into saturated aqueous

at 0°C. Vigorous stirring is required to break up magnesium salts.

- Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over CaCl_2 , and concentrate.[2]
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 7-methyl group increases lipophilicity compared to unsubstituted indoles, often causing the product to elute earlier.[2]

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the Bartoli pathway.



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Figure 1: Reaction pathway for the Bartoli synthesis of **6-chloro-7-methyl-1H-indole** from nitroarene precursors.

Medicinal Chemistry Applications

The **6-chloro-7-methyl-1H-indole** scaffold is not merely a building block; it is a strategic functional unit in drug design.[1][2]

The "Magic Methyl" Effect (Pos 7)

Placing a methyl group at the 7-position (ortho to the indole nitrogen) has two profound effects:

- Conformational Locking: It restricts the rotation of substituents at the N1 position (if alkylated) or affects the hydrogen bonding geometry of the NH, potentially improving selectivity for specific kinase pockets.

- Metabolic Stability: The C7 position is a common site for oxidative metabolism.[2]
Methylation blocks this soft spot, extending the half-life () of the drug candidate.

The Chlorine Handle (Pos 6)

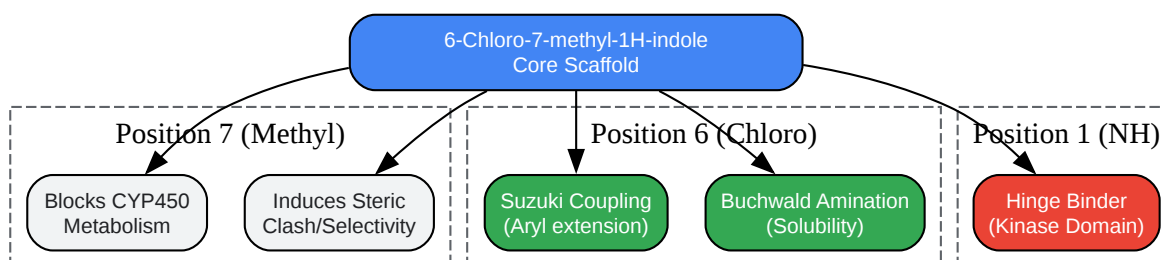
The chlorine at position 6 is electronically activated for Palladium-catalyzed cross-coupling reactions.[2]

- Suzuki-Miyaura: Coupling with aryl boronic acids allows extension into the "solvent-exposed region" of kinase binding pockets.[1][2]
- Buchwald-Hartwig: Amination at this position can introduce solubilizing groups (e.g., piperazines) to improve DMPK properties.[1][2]

Differentiation from Azaindoles

It is crucial to distinguish this scaffold from 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2] While 7-azaindole mimics the purine core of ATP (possessing a hydrogen bond acceptor at N7), 7-methylindole lacks this acceptor.[1][2] This difference is vital for selectivity profiling; if a kinase requires an interaction at the hinge region N7, 7-methylindole will likely be inactive, providing a negative control or a selectivity filter.[2]

Visualization: Functionalization Logic[1][2]



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Figure 2: Structural Activity Relationship (SAR) map detailing the functional utility of each position on the scaffold.[1][2]

Analytical Characterization

To validate the synthesis of **6-Chloro-7-methyl-1H-indole**, the following analytical signals are diagnostic:

- ¹H NMR (DMSO-d₆):
 - NH: Broad singlet around 11.0 - 11.5 ppm.[1][2]
 - C7-Me: Singlet integrating to 3H around 2.4 - 2.5 ppm.[1][2] Note: This will be slightly downfield due to the aromatic ring current.[2]
 - Aromatic Protons: Two doublets (or overlapping multiplets) for the C4 and C5 protons (if C6 is Cl and C7 is Me). The coupling constants () will reflect ortho coupling (~8 Hz) between H4 and H5.
- ¹³C NMR:
 - Distinct signal for the methyl carbon (~15-20 ppm).[1][2]
 - C-Cl carbon will appear upfield relative to unsubstituted carbons due to the shielding/deshielding anisotropy, typically ~125-130 ppm.[1][2]

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